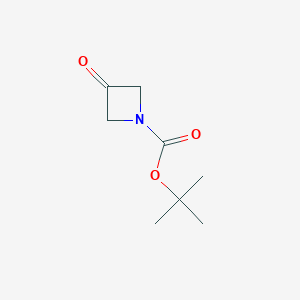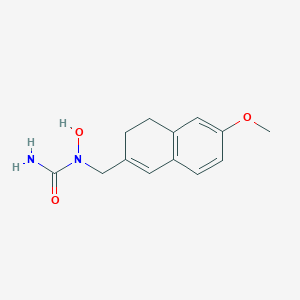![molecular formula C9H13N B119579 5-Ethynyl-1-azabicyclo[3.2.1]octane CAS No. 142483-61-2](/img/structure/B119579.png)
5-Ethynyl-1-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-1-azabicyclo[3.2.1]octane is a bicyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications in various fields. This compound is commonly referred to as 5-EBIO and is a potent activator of calcium-activated potassium channels (KCa) and transient receptor potential (TRP) channels.
作用机制
The mechanism of action of 5-EBIO involves the activation of 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels. This compound channels are involved in the regulation of neuronal signaling, smooth muscle tone, and vasodilation. TRP channels are involved in the detection of various stimuli, including temperature, pressure, and chemical signals. Activation of these channels by 5-EBIO leads to changes in cellular signaling and physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-EBIO are diverse and depend on the specific application. In neuroscience, 5-EBIO has been shown to enhance synaptic transmission and improve cognitive function. In cardiovascular research, 5-EBIO has been shown to reduce blood pressure and improve blood flow. In cancer research, 5-EBIO has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
The advantages of using 5-EBIO in lab experiments include its potency and specificity for 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels, making it a valuable tool for studying these channels' function. However, the limitations of using 5-EBIO include its potential toxicity and the need for careful attention to detail during the synthesis process to ensure purity and yield.
未来方向
There are many potential future directions for research on 5-EBIO. One area of interest is the development of new compounds that are more potent and selective for 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels. Another area of interest is the development of new applications for 5-EBIO, such as in the treatment of neurological disorders or as a tool for studying cellular signaling pathways. Overall, 5-EBIO is a valuable compound with many potential applications in scientific research.
科学研究应用
5-EBIO has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 5-EBIO is used as a tool to study the function of 5-Ethynyl-1-azabicyclo[3.2.1]octane channels and their role in neuronal signaling. In cardiovascular research, 5-EBIO has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In cancer research, 5-EBIO has been shown to inhibit the growth of cancer cells by activating this compound channels and inducing apoptosis.
属性
CAS 编号 |
142483-61-2 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC 名称 |
5-ethynyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H13N/c1-2-9-4-3-6-10(8-9)7-5-9/h1H,3-8H2 |
InChI 键 |
NCLBJBJJABUYSO-UHFFFAOYSA-N |
SMILES |
C#CC12CCCN(C1)CC2 |
规范 SMILES |
C#CC12CCCN(C1)CC2 |
同义词 |
1-Azabicyclo[3.2.1]octane, 5-ethynyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

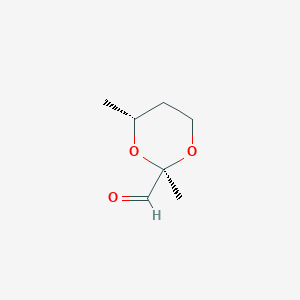
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
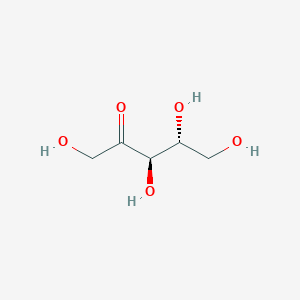
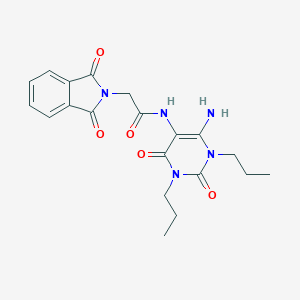
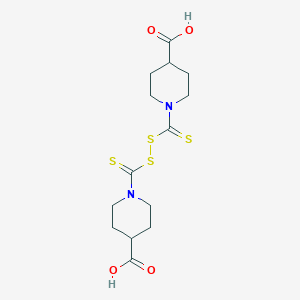

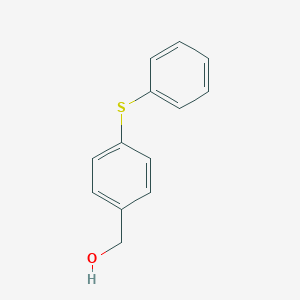

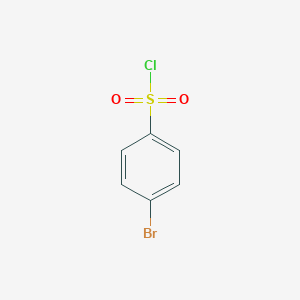

![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)
